N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-27-18-9-5-6-15(12-18)10-11-22-19(25)13-17-14-28-21(23-17)24-20(26)16-7-3-2-4-8-16/h2-9,12,14H,10-11,13H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRHVYKMELSUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Bromoethyl)Thiazol-2-Amine
The thiazole ring is synthesized via the Hantzsch thiazole synthesis , which involves cyclization of α-bromo ketones with thioureas.
Procedure :
- Reactants :
- 2-Bromoacetophenone (1.0 equiv).
- Thiourea (1.2 equiv).
- Ethanol (solvent).
- Conditions : Reflux at 80°C for 12 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Outcome :
Amidation with 3-Methoxyphenethylamine
The bromoethyl group is substituted with 3-methoxyphenethylamine via nucleophilic acyl substitution.
Procedure :
- Reactants :
- 4-(2-Bromoethyl)thiazol-2-amine (1.0 equiv).
- 3-Methoxyphenethylamine (1.5 equiv).
- Potassium carbonate (2.0 equiv).
- DMF (solvent).
- Conditions : Stir at 60°C for 8 hours under nitrogen.
- Workup : Extraction with ethyl acetate, washing with brine, and silica gel chromatography.
Outcome :
Benzoylation of Thiazole Amine
The final step involves coupling the amine with benzoyl chloride to form the benzamide.
Procedure :
- Reactants :
- 4-(2-((3-Methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-amine (1.0 equiv).
- Benzoyl chloride (1.2 equiv).
- Triethylamine (2.0 equiv).
- Dichloromethane (solvent).
- Conditions : Stir at 0°C → room temperature for 6 hours.
- Workup : Quench with water, extract with DCM, dry over Na2SO4, and evaporate.
Outcome :
- Yield : 75–80%.
- Characterization :
- 13C NMR (100 MHz, CDCl3): δ 167.5 (C=O), 162.3 (thiazole-C2), 140.1 (benzamide-C), 112.4–130.8 (aromatic-C).
- HPLC : >98% purity (C18 column, 70:30 MeOH:H2O).
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
Scalability Considerations
Analytical Data Summary
| Parameter | Thiazole Intermediate | Final Product |
|---|---|---|
| Molecular Formula | C5H7BrN2S | C21H21N3O3S |
| Molecular Weight | 237.96 g/mol | 429.9 g/mol |
| Melting Point | 152–154°C | 198–200°C |
| Retention Time (HPLC) | 4.2 min | 6.8 min |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Triethylamine, palladium on carbon.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and benzamide derivatives, such as:
- N-(4-(2-amino-thiazol-4-yl)-phenyl)-benzamide
- 1-[4-(2-amino-thiazol-4-yl)-phenyl]-pyrrole-2,5-dione derivatives .
Uniqueness
N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenethylamine moiety, in particular, may contribute to its enhanced biological activity compared to other similar compounds .
Biological Activity
N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.5 g/mol. The compound features a thiazole ring, a benzamide group, and a methoxyphenethylamine moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.5 g/mol |
| CAS Number | 941898-71-1 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Amide Intermediate : Reaction of 3-methoxyphenethylamine with an acylating agent.
- Thiazole Derivative Reaction : The amide intermediate is reacted with a thiazole derivative under specific conditions.
- Optimization for Yield : Industrial production may utilize continuous flow reactors for higher yields and purity.
Research indicates that this compound may modulate various biological pathways:
- Integrin Modulation : It has shown promise in regulating alpha-IIb/beta-3 integrins in platelets, which are crucial for platelet aggregation and adhesion, potentially impacting thrombotic diseases .
- Enzyme Inhibition : The compound is being explored for its potential as an enzyme inhibitor or receptor modulator, which could lead to therapeutic applications in conditions such as cancer and inflammation .
Therapeutic Applications
The compound's diverse biological activities suggest several therapeutic applications:
- Antimicrobial Properties : Investigated for effectiveness against various pathogens.
- Anticancer Activity : Early studies indicate potential efficacy in inhibiting cancer cell growth.
- Anti-inflammatory Effects : Research is ongoing to assess its role in reducing inflammation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In vitro Studies : A study demonstrated that the compound inhibits specific enzyme activities related to cancer progression, suggesting its potential as a therapeutic agent .
- Comparative Analysis : Comparative studies with similar compounds highlight the unique structural features of this compound that may enhance its biological activity compared to other thiazole and benzamide derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and optimization strategies for N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide?
- Methodology : Synthesis typically involves sequential amide coupling, thiazole ring formation, and functional group modifications. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt for the 3-methoxyphenethylamine moiety under anhydrous conditions (DMF, 0–5°C, 12–24 hours) .
- Thiazole cyclization : Employ Hantzsch thiazole synthesis with α-bromoacetamide intermediates and thiourea derivatives (reflux in ethanol, 8–12 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- Structural confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for verifying thiazole protons (δ 7.2–7.4 ppm) and amide carbonyls (δ 165–170 ppm). High-resolution mass spectrometry (HRMS) for molecular ion validation .
- Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- Crystallinity : X-ray diffraction for polymorph identification (if applicable) .
Q. What preliminary biological screening approaches are used to evaluate its activity?
- Methodology :
- In vitro assays : Cell viability (MTT assay) against cancer lines (e.g., MCF-7, HepG2) and antimicrobial activity (MIC determination) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ calculations using non-linear regression .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent variation : Systematically modify the 3-methoxyphenethyl group (e.g., halogenation, alkyl chain elongation) and thiazole C4/C5 positions .
- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding (amide, thiazole) and hydrophobic (benzamide) features .
- In vivo validation : Pharmacokinetic profiling (oral bioavailability, half-life) in rodent models after dose optimization .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodology :
- Assay standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays, serum-free media in cytotoxicity tests) .
- Metabolite interference testing : LC-MS/MS to identify degradation products or active metabolites affecting potency .
- Target selectivity profiling : Kinome-wide screening (Eurofins KinaseProfiler) to rule off-target effects .
Q. How can computational methods enhance mechanistic understanding of its biological targets?
- Methodology :
- Molecular docking : AutoDock Vina or Glide to predict binding modes with kinases (e.g., EGFR, VEGFR2) or anti-apoptotic proteins (Bcl-2) .
- MD simulations : GROMACS for analyzing ligand-protein stability (RMSD < 2 Å over 100 ns) .
- QSAR modeling : Random forest or SVM algorithms to correlate substituent electronegativity with activity .
Q. What experimental approaches address low yields in the amide coupling step?
- Methodology :
- Coupling agent optimization : Compare EDCI, DCC, or HATU efficiency in DMF/DCM mixtures .
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 24 hours) and improve yields by 15–20% .
- In situ FTIR monitoring : Track carbonyl stretching (1650–1700 cm⁻¹) to identify reaction completion .
Methodological Challenges & Solutions
Q. How are stability issues (e.g., hydrolytic degradation) mitigated during storage?
- Solution :
- Lyophilization : Store as a lyophilized powder under argon at -80°C .
- Excipient screening : Co-formulate with cyclodextrins to enhance aqueous stability .
Q. What techniques validate target engagement in cellular models?
- Solution :
- Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment .
- Click chemistry probes : Incorporate alkyne tags for pull-down assays and confocal imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
